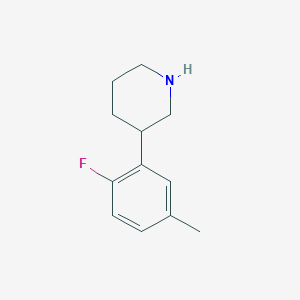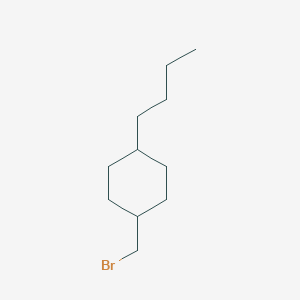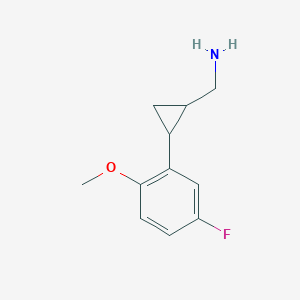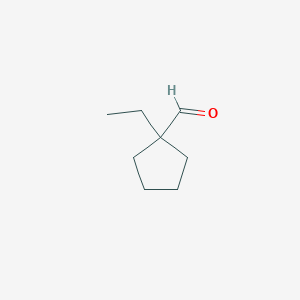
4-Bromo-3-(tert-butyl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(tert-butyl)benzenesulfonyl chloride is an organic compound with the molecular formula C10H12BrClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a tert-butyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(tert-butyl)benzenesulfonyl chloride typically involves the sulfonylation of 4-bromo-3-(tert-butyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include:
Temperature: The reaction is usually conducted at a low temperature to control the exothermic nature of the reaction.
Solvent: An inert solvent such as dichloromethane (CH2Cl2) is often used to dissolve the reactants and control the reaction environment.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete sulfonylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the process. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-(tert-butyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used in acidic or basic media.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonic Acids: Formed from oxidation reactions.
Alcohol Derivatives: Formed from nucleophilic substitution with alcohols.
Aplicaciones Científicas De Investigación
4-Bromo-3-(tert-butyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(tert-butyl)benzenesulfonyl chloride involves the electrophilic attack of the sulfonyl chloride group on nucleophiles. The molecular targets include nucleophilic sites on biomolecules or other organic compounds. The pathways involved in its reactions include:
Nucleophilic Substitution: The sulfonyl chloride group is replaced by nucleophiles through the formation of a tetrahedral intermediate.
Reduction: The sulfonyl chloride group is reduced to a sulfonamide or other reduced forms.
Oxidation: The sulfonyl chloride group is oxidized to form sulfonic acids.
Comparación Con Compuestos Similares
4-Bromo-3-(tert-butyl)benzenesulfonyl chloride can be compared with other similar compounds, such as:
4-tert-Butylbenzenesulfonyl chloride: Similar structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromobenzenesulfonyl chloride: Lacks the tert-butyl group, which affects its steric properties and reactivity.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a tert-butyl group, leading to different electronic and steric effects.
These comparisons highlight the unique reactivity and applications of this compound in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C10H12BrClO2S |
|---|---|
Peso molecular |
311.62 g/mol |
Nombre IUPAC |
4-bromo-3-tert-butylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12BrClO2S/c1-10(2,3)8-6-7(15(12,13)14)4-5-9(8)11/h4-6H,1-3H3 |
Clave InChI |
QZEKHGSHEHWFKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one](/img/structure/B15310110.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15310115.png)

![Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)


![3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)




